molecular formula C11H16N2O4S B12623221 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide CAS No. 919996-82-0

3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide

Cat. No.: B12623221
CAS No.: 919996-82-0
M. Wt: 272.32 g/mol
InChI Key: QMUWPOXOYDHBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide is an organic compound that features a benzyl group, a methyl group, and a sulfamoyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide typically involves the reaction of benzyl(methyl)sulfamoyl chloride with N-hydroxypropanamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfide or thiol group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to exert its effects, such as inducing apoptosis in cancer cells or inhibiting microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzyl(methyl)sulfamoyl chloride: A precursor in the synthesis of 3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide.

    N-hydroxypropanamide: Another precursor used in the synthesis.

    Sulfonamides: A class of compounds with similar sulfamoyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

919996-82-0

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

3-[benzyl(methyl)sulfamoyl]-N-hydroxypropanamide

InChI

InChI=1S/C11H16N2O4S/c1-13(9-10-5-3-2-4-6-10)18(16,17)8-7-11(14)12-15/h2-6,15H,7-9H2,1H3,(H,12,14)

InChI Key

QMUWPOXOYDHBPI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)CCC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.